molecular formula C19H25NO3S B12619310 4-{4-[(2-Ethylhexyl)oxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid CAS No. 920269-87-0

4-{4-[(2-Ethylhexyl)oxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid

Cat. No.: B12619310
CAS No.: 920269-87-0
M. Wt: 347.5 g/mol
InChI Key: OIQFHFJLZGMZFO-UHFFFAOYSA-N
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Description

4-{4-[(2-Ethylhexyl)oxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid is a complex organic compound with a unique structure that includes a thiazole ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-Ethylhexyl)oxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent functionalization. Common reagents used in the synthesis include 2-ethylhexanol, methylthiazole, and benzoic acid derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-Ethylhexyl)oxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-{4-[(2-Ethylhexyl)oxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or as a component in drug delivery systems.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{4-[(2-Ethylhexyl)oxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and benzoic acid moiety may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-Ethylhexyl)oxy]carbonyl}benzoic acid
  • Ethylhexyl triazone
  • Octyl methoxycinnamate

Uniqueness

4-{4-[(2-Ethylhexyl)oxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid is unique due to its specific combination of functional groups and structural features. The presence of both the thiazole ring and the benzoic acid moiety provides distinct chemical and biological properties that differentiate it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

920269-87-0

Molecular Formula

C19H25NO3S

Molecular Weight

347.5 g/mol

IUPAC Name

4-[4-(2-ethylhexoxy)-5-methyl-1,3-thiazol-2-yl]benzoic acid

InChI

InChI=1S/C19H25NO3S/c1-4-6-7-14(5-2)12-23-17-13(3)24-18(20-17)15-8-10-16(11-9-15)19(21)22/h8-11,14H,4-7,12H2,1-3H3,(H,21,22)

InChI Key

OIQFHFJLZGMZFO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=C(SC(=N1)C2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

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